molecular formula C9H8BrNO5 B8122842 Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Cat. No.: B8122842
M. Wt: 290.07 g/mol
InChI Key: WCOQYXUQFHIJIO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid and features a bromine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methoxy-3-nitrobenzoate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of derivatives like 2-azido-4-methoxy-3-nitrobenzoate.

    Reduction: Formation of 2-bromo-4-methoxy-3-aminobenzoate.

    Oxidation: Formation of 2-bromo-4-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-4-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methoxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-methoxybenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Methyl 2-bromo-3-nitrobenzoate: Lacks the methoxy group, affecting its solubility and reactivity.

    Methyl 4-methoxy-3-nitrobenzoate: Lacks the bromine atom, altering its potential for substitution reactions.

Uniqueness

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-bromo-4-methoxy-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-6-4-3-5(9(12)16-2)7(10)8(6)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQYXUQFHIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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